REACTION_CXSMILES
|
[CH:1]1[CH:9]=[CH:8][C:7]2[C:3](=[N:4][O:5][N+:6]=2[O-:10])[CH:2]=1.C1CC[N:19]2[C:14](=[N:15]CCC2)CC1.N#CN.C(O)(=O)C>C(#N)C>[CH:1]1[CH:9]=[CH:8][C:7]2[N+:6]([O-:10])=[N:15][C:14]([NH2:19])=[N+:4]([O-:5])[C:3]=2[CH:2]=1
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Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C1=CC2=NO[N+](=C2C=C1)[O-]
|
Name
|
|
Quantity
|
2.237 kg
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
618 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
882 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6.62 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 48 hours at 20-25° C. the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added a solution
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 25° C
|
Type
|
TEMPERATURE
|
Details
|
cooled below 15° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 15° C
|
Type
|
STIRRING
|
Details
|
After stirring overnight at 5-10° C. the precipitated product
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile (2×2 liters)
|
Type
|
STIRRING
|
Details
|
stirred about 30 minutes until a homogeneous suspension
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
stirred for 20-30 minutes
|
Duration
|
25 (± 5) min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid collected
|
Type
|
CUSTOM
|
Details
|
was dried to constant weight under vacuum at 50-55° C.
|
Reaction Time |
48 h |
Name
|
tirapazamine
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)[N+](=C(N=[N+]2[O-])N)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 506.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |